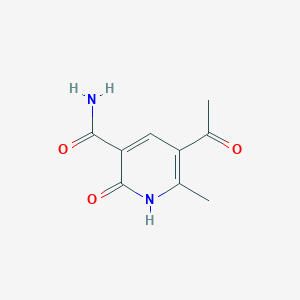
6-Fluoropyridine-2-carboxamide
Übersicht
Beschreibung
6-Fluoropyridine-2-carboxamide is a compound that has not been directly described in the provided papers. However, related compounds with similar structural motifs have been synthesized and studied for various biological activities. For instance, 6-fluoro-3-hydroxypyrazine-2-carboxamide, also known as favipiravir, is an RNA polymerase inhibitor with potent inhibitory activity against RNA viruses both in vitro and in vivo . Other related compounds include 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides, which have shown significant antimicrobial activity . Additionally, N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives have been synthesized and evaluated for their antimicrobial activity .
Synthesis Analysis
The synthesis of related fluorinated pyridine carboxamides involves multi-step processes. For favipiravir, a four-step synthesis is described, including amidation, nitrification, reduction, and fluorination, with an overall yield of about 8% . The synthesis of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides involves the condensation of acid chlorides with a benzisoxazole derivative . The synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives includes cyclization, treatment with isoamylnitrite and diiodomethane, followed by a reaction with piperazine and (2-fluoropyridin-3-yl)boronic acid in the presence of a palladium catalyst .
Molecular Structure Analysis
The molecular structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide is reported to be almost planar, with an intramolecular O-H(…)O hydrogen bond forming a six-membered ring . This planarity and hydrogen bonding are likely to influence the biological activity of the compound. The crystal structures of related compounds, such as bis(ligand)iron(II) and bis(ligand)nickel(II) complexes of 2,2'-bipyridine-6-carboxamide, have been determined, indicating the presence of hydrogen bonding in these complexes as well .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are typical of organic synthesis, including amidation, nitrification, reduction, fluorination, condensation, cyclization, and palladium-catalyzed cross-coupling reactions . These reactions are carefully chosen to introduce the desired functional groups while maintaining the integrity of the fluoropyridine core.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-fluoropyridine-2-carboxamide are not directly reported in the provided papers. However, the properties of structurally related compounds suggest that these types of molecules are likely to have significant biological activity, as evidenced by their potent inhibitory activity against various microbial strains . The presence of the fluorine atom is known to influence the lipophilicity, metabolic stability, and bioavailability of pharmaceutical compounds, which could be inferred for 6-fluoropyridine-2-carboxamide as well.
Wissenschaftliche Forschungsanwendungen
-
Fluorinated Pyridines Synthesis : Fluoropyridines, a category that includes “6-Fluoropyridine-2-carboxamide”, are of significant interest due to their unique physical, chemical, and biological properties. They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The synthesis of fluoropyridines, including methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines, are reviewed in the literature . Some synthetic routes towards 18 F-substituted pyridines present a special interest as potential imaging agents for various biological applications .
-
Agricultural and Pharmaceutical Applications : In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . About 10% of the total sales of pharmaceuticals currently used for the medical treatment are drugs containing a fluorine atom .
-
Trifluoromethylpyridines Synthesis : Trifluoromethylpyridines, which are related to “6-Fluoropyridine-2-carboxamide”, have been synthesized using a number of cyclocondensation reactions . These compounds have been used in various research applications .
-
Fluorinated Pyridines Synthesis : Fluoropyridines, a category that includes “6-Fluoropyridine-2-carboxamide”, are of significant interest due to their unique physical, chemical, and biological properties. They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The synthesis of fluoropyridines, including methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines, are reviewed in the literature . Some synthetic routes towards 18 F-substituted pyridines present a special interest as potential imaging agents for various biological applications .
-
Agricultural and Pharmaceutical Applications : In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . About 10% of the total sales of pharmaceuticals currently used for the medical treatment are drugs containing a fluorine atom .
-
Trifluoromethylpyridines Synthesis : Trifluoromethylpyridines, which are related to “6-Fluoropyridine-2-carboxamide”, have been synthesized using a number of cyclocondensation reactions . These compounds have been used in various research applications .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-fluoropyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O/c7-5-3-1-2-4(9-5)6(8)10/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRHXEUDAFUUKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377707 | |
| Record name | 6-fluoropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoropyridine-2-carboxamide | |
CAS RN |
369-03-9 | |
| Record name | 6-fluoropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 369-03-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2-aminoethyl)amino]-6-methyl-9H-xanthen-9-one](/img/structure/B1333083.png)
![3-[4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl]-benzenecarboxylic acid](/img/structure/B1333084.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(3-methylphenyl)propanoic acid](/img/structure/B1333088.png)

![3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1333094.png)
![2-[2-(1,3-Benzodioxol-5-yl)hydrazono]-2-(tert-butylsulfonyl)acetonitrile](/img/structure/B1333098.png)
![2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B1333108.png)
![2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid](/img/structure/B1333109.png)
![2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1333110.png)


